molecular formula C16H15N5O6S B2527272 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 946281-27-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2527272
CAS No.: 946281-27-2
M. Wt: 405.39
InChI Key: LHWZXBAGVQKNES-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, an oxadiazole ring, and a morpholinosulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cycloaddition of nitrile oxides with alkynes or alkenes.

    Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Morpholinosulfonyl Group: This can be done by reacting the intermediate with morpholine and a sulfonyl chloride.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole and oxadiazole rings can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific sites, such as the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide and morpholinosulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-Butyl-isoxazol-5-yl)-2-chloro-acetamide
  • 5-isoxazol-5-yl-2’-deoxyuridine
  • N-(isoxazol-5-yl)benzenesulfonamide

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O6S/c22-14(18-16-20-19-15(26-16)13-5-6-17-27-13)11-1-3-12(4-2-11)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWZXBAGVQKNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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